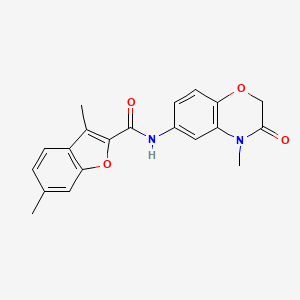![molecular formula C18H18N2O3 B4507512 3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4507512.png)
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide
Vue d'ensemble
Description
3-(3,5-Dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique tricyclic structure
Applications De Recherche Scientifique
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reactant in various chemical reactions.
Industry: Utilized in the development of new materials and chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide involves multiple steps. One common method includes the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione with various electrophiles . The structure of the synthesized compounds is confirmed using IR and 1H NMR spectra .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques, including the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the aziridine ring formation.
Common Reagents and Conditions
Common reagents used in these reactions include p-nitrophenyl azide and other electrophiles . The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as urea, carbamates, and carboxamides .
Mécanisme D'action
The mechanism of action of 3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,7,8,9,10,10-Hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butyric Acid
- 3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
- 4-[(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methyl]morpholin-4-ium
Uniqueness
What sets 3-(3,5-Dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)-3-phenylpropanamide apart from similar compounds is its specific tricyclic structure and the presence of a phenylpropanamide group
Propriétés
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-14(21)9-13(10-4-2-1-3-5-10)20-17(22)15-11-6-7-12(8-11)16(15)18(20)23/h1-7,11-13,15-16H,8-9H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDULYCHYVCHDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C(CC(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B4507436.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4507449.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)acetamide](/img/structure/B4507455.png)
![1-(2,6-dichlorophenyl)-N-[2-(1-methyl-4-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4507468.png)
![N-cyclohexyl-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4507472.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]propanamide](/img/structure/B4507476.png)
![methyl 2-({2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetyl}amino)acetate](/img/structure/B4507479.png)
![4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide](/img/structure/B4507488.png)

![methyl {3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B4507520.png)
![2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4507533.png)
![2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine](/img/structure/B4507539.png)
